
N-(2,2-di(furan-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-di(furan-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, commonly known as DFE-TPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it an ideal candidate for various research applications.
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
A study by Kitagawa and Asada (2005) demonstrated the preparation of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, focusing on their root growth-inhibitory activity. This research showcases the synthetic versatility of furan-containing propanamides and their potential in developing agrochemicals (Kitagawa & Asada, 2005).
Biological Activities
The compound's structure is similar to others that have been synthesized and evaluated for their biological activities:
Antibacterial and Antioxidant Activities : Sokmen et al. (2014) synthesized a series of compounds, including furan derivatives, evaluated for their antibacterial, antiurease, and antioxidant activities. These studies highlight the potential pharmaceutical applications of furan-containing compounds (Sokmen et al., 2014).
Antimicrobial and Antioxidant Activity : Research by Devi et al. (2010) involved synthesizing 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides and studying their antimicrobial and antioxidant activities. This work demonstrates the compound's potential in developing new antimicrobial and antioxidant agents (Devi et al., 2010).
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-20(22,23)15-8-5-14(6-9-15)7-10-19(25)24-13-16(17-3-1-11-26-17)18-4-2-12-27-18/h1-6,8-9,11-12,16H,7,10,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMLYCKIVQJEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

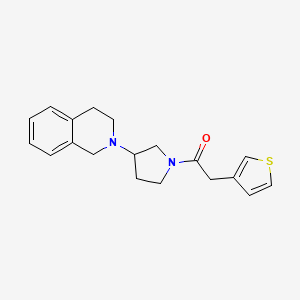
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)
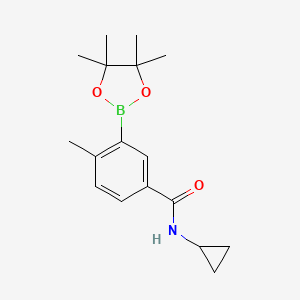

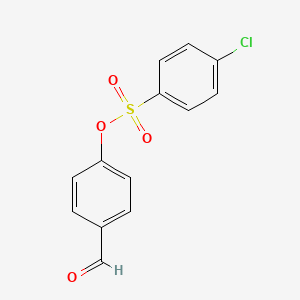

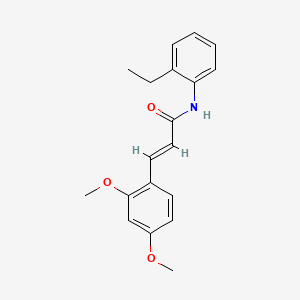

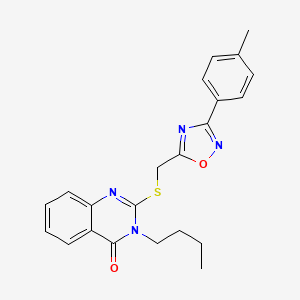
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2629375.png)
![2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B2629378.png)
![1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2629379.png)
![6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2629380.png)
![2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2629381.png)